Methyl 2-(benzylamino)benzoate
Description
Contextualization within Benzoate (B1203000) Ester and Amine Chemistry
Methyl 2-(benzylamino)benzoate, with the chemical formula C₁₅H₁₅NO₂, is an organic compound that integrates two core functional groups: a benzoate ester and a secondary amine. uni.lunih.govlookchem.com Structurally, it is a derivative of benzoic acid, where the acidic proton of the carboxylic acid group is replaced by a methyl group, forming a methyl ester. organic-chemistry.org The second key feature is a benzylamine (B48309) group substituted at the second position (ortho-position) of the benzene (B151609) ring. lookchem.com This secondary amine moiety, where the nitrogen atom is bonded to both the benzoate ring and the benzyl (B1604629) group's methylene (B1212753) carbon, is crucial to its chemical identity. lookchem.com The presence of these distinct functional groups makes this compound a versatile building block in organic synthesis. lookchem.com
Significance and Research Rationale for Synthetic and Structural Investigations
The academic and research interest in this compound is primarily driven by its utility as a chemical intermediate for producing more complex molecules, including various pharmaceuticals and agrochemicals. lookchem.com The molecule's structure contains multiple reactive sites, which allows for a diverse range of chemical transformations, establishing it as a valuable scaffold in synthetic chemistry.
A significant rationale for its investigation is its role as a precursor in the synthesis of heterocyclic compounds. The structural framework is well-suited for intramolecular cyclization reactions to form new ring systems. Furthermore, the molecular architecture itself is a subject of academic inquiry. Structural analysis, such as X-ray crystallography, on this and related molecules helps elucidate the three-dimensional conformation and the nature of both intramolecular and intermolecular interactions. For instance, studies on analogous compounds have revealed the presence of stabilizing intramolecular hydrogen bonds, which are of fundamental interest in understanding molecular conformation and crystal packing. scispace.comiucr.org
Scope of Academic Inquiry and Scholarly Contributions
Scholarly research on this compound covers its synthesis, characterization, and application as a synthetic precursor.
Synthesis: Multiple synthetic routes have been explored in academic literature. One prominent method is the reductive amination of methyl anthranilate with benzaldehyde. thieme-connect.com Another significant approach is the Ullmann condensation , a copper-catalyzed cross-coupling reaction. wikipedia.orgorganic-chemistry.org This method typically involves the reaction of an aryl halide, such as methyl 2-chlorobenzoate, with benzylamine in the presence of a copper catalyst. wikipedia.orgchemsrc.com
Structural Characterization: Following synthesis, the compound's structure is confirmed using standard analytical techniques. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are routinely used to verify the molecular structure, matching the data with the expected chemical shifts and vibrational frequencies. scispace.comiucr.orgnih.gov
Applications in Synthesis: A key area of academic contribution is the use of this compound as a chemical intermediate. Research has documented its conversion into other valuable compounds, such as N-Benzylisatoic anhydride, which itself is a precursor for further chemical transformations. chemsrc.com
Data Tables
Table 1: Physicochemical Properties of this compound This table outlines key computed and measured physical and chemical properties of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₅NO₂ | nih.gov |
| Molecular Weight | 241.29 g/mol | lookchem.com |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 55369-69-2 | nih.govlookchem.com |
| Density | 1.162 g/cm³ | lookchem.comchemsrc.com |
| Boiling Point | 362.8 °C at 760 mmHg | lookchem.comchemsrc.com |
| Flash Point | 173.2 °C | lookchem.comchemsrc.com |
| Melting Point | 52 °C | lookchem.com |
Table 2: Selected Synthetic Precursors for this compound This table details starting materials used in common synthetic routes to produce the title compound.
| Synthetic Route | Precursor 1 | Precursor 2 | Source(s) |
| Ullmann Condensation | Methyl 2-chlorobenzoate | Benzylamine | chemsrc.com |
| Reductive Amination | Methyl anthranilate | Benzaldehyde | thieme-connect.com |
| Ullmann Condensation | Isatoic anhydride | Benzyl chloride | chemsrc.com |
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(benzylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-18-15(17)13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCJBJQLNOUGJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30290831 | |
| Record name | methyl 2-(benzylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55369-69-2 | |
| Record name | NSC71377 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71377 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-(benzylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30290831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation of Methyl 2 Benzylamino Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.
Specific, experimentally-derived ¹H NMR data detailing chemical shifts (δ), coupling constants (J), and signal multiplicities for Methyl 2-(benzylamino)benzoate are not available in the searched resources. A detailed analysis and assignment table cannot be constructed without this primary data.
Experimentally-determined ¹³C NMR data for this compound, which would provide the chemical shifts for each unique carbon atom in the molecule, could not be located in the reviewed literature. Consequently, a data table and detailed assignment of the carbon signals are not possible.
Information from two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is crucial for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecular structure. However, no published 2D NMR data for this compound were found.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.
A specific, experimentally-recorded IR spectrum for this compound is not available. A complete assignment of vibrational bands corresponding to functional groups such as the N-H bond, the carbonyl (C=O) of the ester, and aromatic C-H bonds cannot be accurately presented without the spectral data.
The analysis of the N-H stretching frequency is critical for identifying the presence and strength of intramolecular hydrogen bonding between the amine proton and the ester's carbonyl group. This interaction typically results in a broadening and a shift to a lower wavenumber for the N-H stretching band. Without an experimental IR spectrum, a definitive analysis of this structural feature for this compound cannot be performed.
Mass Spectrometry
Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing valuable information about its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which are essential for unequivocally determining a compound's elemental formula. For this compound, the molecular formula is established as C₁₅H₁₅NO₂. HRMS would precisely measure the mass of the molecular ion ([M]⁺ or related adducts like [M+H]⁺), and this experimental value is then compared to the theoretical exact mass calculated from the isotopic masses of the constituent atoms.
The theoretical monoisotopic mass of C₁₅H₁₅NO₂ is calculated to be 241.11028 Da. uni.lunih.gov An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value extremely close to this theoretical value, typically within a few parts per million (ppm), confirms the molecular formula and rules out other potential formulas with the same nominal mass.
Table 1: Predicted m/z Values for HRMS Adducts of this compound uni.lu
| Adduct Ion | Predicted m/z |
|---|---|
| [M+H]⁺ | 242.11756 |
| [M+Na]⁺ | 264.09950 |
| [M]⁺ | 241.10973 |
Fragmentation Patterns and Structural Information from GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) provides insight into the compound's structure by analyzing the fragments produced upon electron ionization. While a specific spectrum for this compound is not publicly available, a probable fragmentation pattern can be deduced based on the known behavior of related aromatic esters and N-benzyl amines.
Upon ionization, the molecular ion ([M]⁺) with an m/z of 241 would be observed. Key fragmentation pathways would likely include:
Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the ester C-O bond would result in a stable acylium ion at m/z 210 ([M-31]⁺).
Loss of the methoxycarbonyl group (•COOCH₃): This would lead to a fragment at m/z 182 ([M-59]⁺).
Benzylic cleavage: The most characteristic fragmentation for N-benzyl compounds is the cleavage of the C-N bond adjacent to the phenyl ring. This yields the highly stable benzyl (B1604629) cation or, more commonly, its rearranged tropylium (B1234903) ion isomer ([C₇H₇]⁺) at m/z 91. This is often the base peak in the spectrum.
Formation of the benzoate (B1203000) ring fragment: The other part of the benzylic cleavage would be the [C₈H₈NO₂]⁺ fragment at m/z 150. This fragment could subsequently lose carbon monoxide (CO) to yield a peak at m/z 122.
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 241 | Molecular Ion [M]⁺ | [C₁₅H₁₅NO₂]⁺ |
| 210 | [M - •OCH₃]⁺ | [C₁₄H₁₂NO]⁺ |
| 182 | [M - •COOCH₃]⁺ | [C₁₄H₁₃N]⁺ |
| 150 | [M - C₇H₇]⁺ | [C₈H₈NO₂]⁺ |
X-ray Diffraction Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal, offering precise details on bond lengths, angles, and intermolecular interactions. While the crystal structure for this compound itself is not publicly documented, the structure of the closely related derivative, Methyl 2-(benzylamino)-5-(benzyloxy)benzoate , provides significant insight into the expected molecular geometry and packing. scispace.com
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles in the Crystal Lattice
The crystallographic data for Methyl 2-(benzylamino)-5-(benzyloxy)benzoate indicates that all bond lengths and angles are within the normal, expected ranges for such functional groups. scispace.com In related benzoate structures, the C=O bond of the ester group is typically around 1.20-1.22 Å, while the C-O single bond is approximately 1.31-1.37 Å. researchgate.net The C-N bond length of the secondary amine would be expected to be in the range of 1.35-1.40 Å.
Dihedral angles are particularly informative. In similar structures, the angle between the two benzene (B151609) rings can vary significantly depending on the steric hindrance and electronic effects of substituents. nih.govresearchgate.net For instance, in one benzamide (B126) derivative, the dihedral angle between the two aromatic rings is a mere 3.32°. nih.gov This planarity is often stabilized by intramolecular hydrogen bonds.
Table 3: Representative Bond Lengths and Angles (based on related benzoate structures)
| Parameter | Atom Pair/Triplet | Typical Value |
|---|---|---|
| Bond Length | C=O (ester) | ~1.21 Å |
| Bond Length | C-O (ester) | ~1.34 Å |
| Bond Length | C-N (amine) | ~1.38 Å |
| Bond Angle | O=C-O (ester) | ~123° |
Investigation of Supramolecular Interactions in Crystal Packing
The arrangement of molecules in the crystal lattice, or crystal packing, is governed by non-covalent supramolecular interactions. In the crystal structure of Methyl 2-(benzylamino)-5-(benzyloxy)benzoate, the molecular conformation is stabilized by a key intramolecular N—H···O hydrogen bond between the amine hydrogen and the carbonyl oxygen of the ester group. scispace.com This type of interaction forms a stable six-membered ring (an S(6) motif) and contributes to the planarity of the molecule's core. nih.govresearchgate.net
The broader crystal packing is primarily stabilized by weaker van der Waals forces. scispace.com In other related benzoate and benzohydrazide (B10538) structures, intermolecular interactions such as C—H···O hydrogen bonds and π-π stacking interactions between aromatic rings are crucial in building the extended supramolecular architecture, often leading to the formation of one-dimensional chains or two-dimensional sheets. researchgate.netmdpi.com
Analytical Validation and Quality Control Methodologies
The establishment of robust analytical methods is fundamental to ensuring the quality, purity, and identity of chemical compounds such as this compound. Method validation is a documented process that demonstrates an analytical procedure is suitable for its intended purpose. pharmaguideline.com For a chemical intermediate, this involves developing precise and accurate methods for identification, purity assessment, and the quantification of impurities. The principles outlined by the International Council for Harmonisation (ICH) provide a framework for these validation activities. amsbiopharma.comeuropa.eu
Quality control (QC) for this compound would typically rely on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing purity and quantifying related substances, while spectroscopic methods confirm the molecular structure. diplomatacomercial.com
Chromatographic Methods and Validation
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach for analyzing aromatic compounds like this compound. The development and validation of such a method are critical for routine quality control. jocpr.com The validation process assesses a range of performance characteristics to ensure the method is reliable and fit for purpose. pharmaguideline.comdemarcheiso17025.com
The key parameters for validating a chromatographic method for purity and impurity determination are outlined below:
Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. amsbiopharma.comassayprism.com For this compound, this would be demonstrated by showing that peaks for known impurities or related substances are well-resolved from the main compound peak. researchgate.net
Linearity: This parameter establishes that the method's response is directly proportional to the concentration of the analyte over a given range. assayprism.com A minimum of five concentration levels are typically analyzed, and the results are evaluated by calculating the correlation coefficient (r) and y-intercept of the regression line. altabrisagroup.comeuropa.eu
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu For impurity testing, the range must typically cover from the reporting level of the impurity to 120% of the specification limit. altabrisagroup.com
Accuracy: Accuracy reflects the closeness of the test results to the true value. slideshare.net It is often determined by performing recovery studies, where a known amount of analyte is "spiked" into a sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). assayprism.com
Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval. altabrisagroup.com
Intermediate Precision: Expresses within-laboratory variations due to different days, analysts, or equipment. europa.eu
Reproducibility: Assesses the precision between different laboratories.
Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. amsbiopharma.com
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. amsbiopharma.comresearchgate.net
Robustness: This parameter evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during normal usage. amsbiopharma.com
The following table summarizes typical validation parameters and acceptance criteria for an HPLC method intended for the quantification of related substances.
| Validation Parameter | Typical Acceptance Criteria |
|---|---|
| Specificity | The analyte peak is free of interference from impurities and degradation products. Peak purity should pass. |
| Linearity | Correlation Coefficient (r²) ≥ 0.995 altabrisagroup.com |
| Accuracy (Recovery) | 80.0% to 120.0% recovery for impurities. jocpr.comassayprism.com |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) ≤ 10% at the limit of quantitation. demarcheiso17025.com May be ≤ 5% for higher levels. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio (S/N) ≥ 10. researchgate.net Precision at this level must meet acceptance criteria. |
| Robustness | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits after minor changes to method parameters. |
Spectroscopic Methods for Identity Confirmation
In addition to chromatographic methods for purity, spectroscopic techniques are essential for confirming the identity of this compound as part of a comprehensive quality control strategy.
Fourier-Transform Infrared Spectroscopy (FTIR): Provides confirmation of the compound's functional groups (e.g., C=O stretch of the ester, N-H bend of the secondary amine, aromatic C-H stretches). The resulting spectrum serves as a unique fingerprint for the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed molecular structure, confirming the connectivity of atoms and the chemical environment of protons and carbons.
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound and can provide information about its fragmentation pattern, further supporting structural identification.
Summary of Quality Control Strategy
A comprehensive QC strategy ensures that each batch of this compound meets the required standards for identity, strength, and purity.
| Analytical Technique | Purpose in Quality Control |
|---|---|
| HPLC / GC | Purity assessment, quantification of the main component (assay), and determination of related substances/impurities. diplomatacomercial.com |
| FTIR | Identity confirmation through functional group analysis (fingerprinting). |
| NMR Spectroscopy | Definitive structural confirmation and identification. |
| Mass Spectrometry | Confirmation of molecular weight and structural identity. |
| Titration | Can be used for assay determination, providing an alternative to chromatographic methods. diplomatacomercial.com |
The validation of these analytical methods according to established guidelines ensures that the data generated for batch release and stability studies are reliable, accurate, and reproducible, thereby guaranteeing the consistent quality of this compound. pharmaguideline.comeuropa.eu
Theoretical and Computational Chemistry Studies of Methyl 2 Benzylamino Benzoate
Quantum Chemical Approaches to Electronic Structure and Properties
Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. For a molecule like Methyl 2-(benzylamino)benzoate, which features multiple functional groups and conjugated systems, these approaches are invaluable.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large organic molecules due to its favorable balance of accuracy and computational cost. mdpi.comnih.gov DFT methods calculate the electronic energy and structure of a molecule based on its electron density, rather than the complex many-electron wavefunction. researchgate.net
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. For organic molecules such as this compound, hybrid functionals are often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and well-benchmarked choice that has shown high success in calculating electronic properties like ionization potentials, electronic states, and energy gaps for aromatic compounds. mdpi.comresearchgate.netresearchgate.net Other functionals, such as the Minnesota functionals (e.g., M06-2X), may also be selected, particularly if specific non-covalent interactions or thermochemistry are of interest. researchgate.net The selection of a functional like B3LYP is typically based on its proven performance for a wide range of organic systems and spectroscopic property predictions. mdpi.comnih.gov
Molecular Orbital (MO) theory provides a framework for understanding the delocalized nature of electrons in conjugated systems. libretexts.org this compound possesses a significant conjugated system that includes the benzoate (B1203000) phenyl ring, the ester group, the amine bridge, and the benzyl (B1604629) group's phenyl ring. The p-orbitals on the sp²-hybridized carbon atoms of the rings, the carbonyl group, and the nitrogen atom overlap to form a set of delocalized π molecular orbitals that extend over a large portion of the molecule. mit.edu
This delocalization has several important consequences:
Stability: Conjugated systems are energetically more stable than systems with isolated double bonds. MO theory explains this stabilization by showing that the delocalized π electrons occupy lower-energy bonding molecular orbitals. libretexts.org
Electronic Properties: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter. In conjugated systems, this HOMO-LUMO gap is typically smaller than in non-conjugated analogues, influencing the molecule's electronic absorption spectra and reactivity. researchgate.net
Bond Characteristics: MO theory predicts that the bonds within the conjugated path will have characteristics intermediate between single and double bonds, which can be verified experimentally through bond length analysis. libretexts.org
Hückel MO theory is a simplified method that can provide a qualitative picture of the π molecular orbitals and their energies for planar conjugated systems. ups.edu.ec For more quantitative results, DFT calculations are used to visualize the HOMO and LUMO and determine their energy levels.
The choice of basis set is a critical parameter in any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. For organic molecules containing C, H, N, and O, Pople-style basis sets are very common. reddit.com
A typical choice for a molecule like this compound would be the 6-311++G(d,p) basis set. mdpi.com This notation can be broken down as follows:
6-311: This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is represented by three separate functions, allowing for greater flexibility in describing electron distribution.
G: Indicates the use of Gaussian-type functions.
++: The two plus signs indicate the addition of diffuse functions on both heavy (non-hydrogen) atoms and hydrogen atoms. Diffuse functions are important for accurately describing systems with lone pairs, anions, or weak, long-range interactions, such as the intramolecular hydrogen bond that may exist between the N-H group and the carbonyl oxygen.
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). Polarization functions allow for the distortion of atomic orbital shapes upon molecule formation, which is essential for an accurate description of chemical bonding. cp2k.org
Geometry optimization is performed to find the lowest energy arrangement of the atoms. This involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is found, where the net forces are zero. The use of a robust basis set like 6-311++G(d,p) is crucial for obtaining an accurate, optimized molecular geometry. researchgate.net
Spectroscopic Property Prediction and Computational Validation
Computational methods are extensively used to predict spectroscopic properties, which can aid in the interpretation of experimental data and confirm structural assignments.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. The most common method for this is the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed using DFT (e.g., with the B3LYP functional). researchgate.netsfasu.edu
The procedure involves:
Optimizing the molecular geometry at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).
Performing a GIAO calculation on the optimized geometry to compute the absolute magnetic shielding tensors for each nucleus.
Referencing the calculated shielding values (σ) to the value calculated for a standard compound, usually Tetramethylsilane (TMS), at the same level of theory to obtain the chemical shifts (δ). δ_sample = σ_TMS - σ_sample
Often, a better agreement with experimental values is achieved by applying a linear scaling correction to the calculated shifts, which helps to account for systematic errors in the computational method. researchgate.net
Table 1: Hypothetical Comparison of Calculated and Experimental NMR Chemical Shifts for this compound (Note: This table is illustrative and does not represent actual experimental data.)
| Atom | Calculated ¹³C Shift (ppm) | Scaled ¹³C Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) |
|---|---|---|---|
| Carbonyl (C=O) | 175.2 | 168.9 | 169.1 |
| Methyl (-CH₃) | 55.8 | 52.5 | 52.3 |
| C-N (Benzoate) | 152.1 | 146.5 | 147.0 |
| C-O (Benzoate) | 115.3 | 111.5 | 111.2 |
| Methylene (B1212753) (-CH₂-) | 49.9 | 47.1 | 47.3 |
The calculation is performed on the optimized geometry, and the output provides a list of vibrational modes and their frequencies. However, the calculated harmonic frequencies are systematically higher than the experimental (anharmonic) frequencies. This discrepancy is corrected by applying a uniform scaling factor to the computed wavenumbers. For calculations using the B3LYP functional with a 6-31G(d) basis set, this factor is approximately 0.96. mdpi.com For larger basis sets, the factor may be slightly different but is generally in the range of 0.95-0.98.
These scaled theoretical frequencies can then be confidently assigned to the bands observed in an experimental IR or Raman spectrum. mdpi.com
Table 2: Assignment of Key Predicted Vibrational Frequencies for this compound (Note: Frequencies are illustrative and based on typical ranges for these functional groups.)
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Mode Assignment |
|---|---|---|
| 3520 | 3379 | N-H stretch |
| 3185 - 3110 | 3058 - 2986 | Aromatic C-H stretch |
| 3050 - 2990 | 2928 - 2870 | Aliphatic C-H stretch |
| 1765 | 1694 | C=O ester stretch |
| 1640 - 1520 | 1574 - 1459 | Aromatic C=C ring stretches |
| 1310 | 1258 | C-N stretch |
Comparative Analysis of Harmonic and Anharmonic Vibrational Calculations
Theoretical vibrational analysis is a fundamental tool for interpreting and predicting the infrared and Raman spectra of molecules like this compound. These calculations are typically performed at two levels of theory: harmonic and anharmonic.
The harmonic approximation simplifies the complex potential energy surface of a molecule into a quadratic function around its equilibrium geometry. This model treats molecular vibrations as a collection of independent simple harmonic oscillators. While computationally efficient, the harmonic approximation often fails to accurately predict vibrational frequencies for systems with significant anharmonicity, such as those involving hydrogen bonds. ruc.dkmdpi.com For strongly hydrogen-bonded systems, the harmonic approximation tends to overestimate the stretching frequencies. ruc.dk Density functional theory (DFT) methods, particularly B3LYP, are commonly used for these calculations and have shown successful correlations with experimental data when an empirical scaling factor is applied. mdpi.com
Anharmonic calculations , such as those using second-order perturbation theory (VPT2), provide a more realistic description of the potential energy surface by including higher-order terms. ruc.dk This approach accounts for the interactions between different vibrational modes and the curvature of the potential energy surface, leading to more accurate frequency predictions, especially for overtones and combination bands. researchgate.net However, full anharmonic analyses are computationally demanding and often impractical for large molecules. ruc.dkresearchgate.net
For molecules with intramolecular hydrogen bonds, like the N-H···O bond in this compound, anharmonic effects are particularly significant, causing band broadening and a shift to lower wavenumbers (redshift) in the N-H stretching frequency. mdpi.com Studies on similar systems have demonstrated that while harmonic calculations with scaling factors can provide reasonable results, anharmonic calculations offer a more accurate representation of the experimental spectrum. ruc.dkmdpi.com Excellent linear correlations have been found between anharmonic VPT2 wavenumbers and the corresponding harmonic values, allowing for the development of equations to predict anharmonic frequencies from less computationally expensive harmonic calculations. ruc.dkresearchgate.net
| Calculation Type | Advantages | Disadvantages | Relevance to this compound |
| Harmonic | Computationally efficient; good for initial assignments. mdpi.com | Can be inaccurate for systems with strong hydrogen bonds; requires empirical scaling. ruc.dkmdpi.com | Provides a baseline for vibrational analysis, but may overestimate the N-H stretching frequency due to the intramolecular hydrogen bond. |
| Anharmonic (VPT2) | More accurate frequency prediction; accounts for overtones and combination bands. researchgate.net | Computationally expensive, especially for large molecules. ruc.dkresearchgate.net | Crucial for accurately predicting the N-H stretching frequency and understanding the effects of the intramolecular hydrogen bond on the vibrational spectrum. |
Molecular Structure and Conformation Analysis
The three-dimensional structure of this compound is influenced by the rotational freedom around several single bonds, leading to different possible conformations. Computational chemistry methods, such as Density Functional Theory (DFT), are employed to determine the optimized geometries and relative energies of these conformers.
In the gas phase , the molecule is likely to adopt a conformation that minimizes steric hindrance and maximizes stabilizing intramolecular interactions, such as the N-H···O hydrogen bond. The planarity of the benzene (B151609) rings and the ester group will be a significant factor. Theoretical calculations can predict the bond lengths, bond angles, and dihedral angles that define the lowest energy structure.
The presence of a solvent can influence the conformational preferences. Solvation models, like the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on the molecular geometry. researchgate.net For a molecule like this compound, polar solvents may stabilize conformers with larger dipole moments. The relative energies of different conformers can shift in solution compared to the gas phase, potentially leading to a different dominant conformation. Studies on similar molecules have shown that while gas-phase calculations provide a good starting point, solution-phase calculations can offer a more accurate representation of the molecular structure in a chemical or biological environment. nih.gov
A key feature of the molecular structure of this compound is the potential for an intramolecular hydrogen bond between the hydrogen atom of the secondary amine (N-H) and the carbonyl oxygen atom of the ester group (C=O). This interaction forms a pseudo-six-membered ring, which significantly contributes to the stability of the preferred conformation.
The strength of this N-H···O hydrogen bond can be estimated using computational methods. mdpi.com The Atoms in Molecules (AIM) theory, for instance, can be used to analyze the electron density at the bond critical point between the hydrogen and oxygen atoms, providing a quantitative measure of the interaction strength. grafiati.com The energy of this hydrogen bond can be estimated to be in the range of several kcal/mol, which is a significant stabilizing factor. mdpi.com This intramolecular hydrogen bond is expected to influence not only the geometry of the molecule but also its spectroscopic properties, particularly the N-H stretching vibration in the infrared spectrum. ruc.dk
The conformational landscape of this compound is defined by the rotation around several key single bonds, including the C-N bond between the benzoate and benzyl groups and the C-C bond of the benzyl group. To understand the dynamics of these internal rotations, potential energy surface (PES) scans can be performed computationally.
A PES scan involves systematically changing a specific dihedral angle (torsion) and calculating the energy at each step, while allowing the rest of the molecule to relax. This generates a profile of energy versus the dihedral angle, revealing the energy minima corresponding to stable conformers and the energy maxima corresponding to the transition states between them. The height of these energy maxima represents the torsional barrier or the energy required for rotation around that bond. acs.org
For this compound, the rotation around the C(benzoate)-N bond would be particularly interesting as it would involve the breaking and reforming of the intramolecular N-H···O hydrogen bond. The barrier to this rotation would provide insight into the strength of this interaction. The rotation of the benzyl group relative to the amine linker would also have a specific energy barrier, influenced by steric hindrance. acs.org These barriers can be in the range of a few to over 30 kcal/mol depending on the specific bond and the substituents. acs.org
Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity. nih.gov The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.
Red regions indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are typically associated with lone pairs of electronegative atoms and are susceptible to electrophilic attack. In this compound, the carbonyl oxygen of the ester group and the nitrogen atom are expected to be regions of high negative potential. nih.gov
Blue regions indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons. These are typically associated with hydrogen atoms bonded to electronegative atoms and are susceptible to nucleophilic attack. The hydrogen atom of the N-H group would be a prominent positive region. nih.gov
Green regions represent areas of neutral potential. nih.gov
The MEP map provides a visual guide to the reactive sites of the molecule. For this compound, it would highlight the potential for electrophilic attack at the carbonyl oxygen and nucleophilic attack at the N-H proton.
Reactivity descriptors , derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.
Global reactivity descriptors: Parameters such as chemical potential, hardness, and electrophilicity can be calculated to provide a more detailed understanding of the molecule's reactivity profile. nih.gov
Prediction of Non-Linear Optical (NLO) Properties
Molecules with extended π-conjugated systems and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties. This compound, with its two aromatic rings connected by a nitrogen atom, has the potential for such properties.
Computational methods, particularly DFT, are widely used to predict the NLO response of molecules. The key parameters calculated are:
Linear polarizability (α): Describes the linear response of the molecule to an applied electric field.
First hyperpolarizability (β): The primary determinant of second-order NLO activity, such as second-harmonic generation (SHG). ias.ac.in
Second hyperpolarizability (γ): Relates to third-order NLO effects.
The magnitude of the first hyperpolarizability (β) is particularly important for assessing a molecule's potential for NLO applications. jksus.org For a molecule to have a significant β value, it typically requires a strong electron donor group and a strong electron acceptor group connected by a π-conjugated bridge. In this compound, the benzylamino group can act as an electron donor and the methyl benzoate moiety can act as an electron acceptor.
Calculations can be performed in both the gas phase and in solution to assess the impact of the environment on the NLO properties. researchgate.net The calculated values can be compared to those of known NLO materials, such as p-nitroaniline, to gauge the potential of this compound for NLO applications. jksus.org
| NLO Property | Description | Significance for this compound |
| Dipole Moment (μ) | Overall polarity of the molecule. | A non-zero dipole moment is a prerequisite for second-order NLO activity. |
| Linear Polarizability (α) | Linear response to an electric field. | Contributes to the refractive index of the material. |
| First Hyperpolarizability (β) | Second-order response to an electric field. ias.ac.in | Key indicator of potential for applications like second-harmonic generation. |
| Second Hyperpolarizability (γ) | Third-order response to an electric field. | Relevant for applications like four-wave mixing. |
Advanced Computational Methodologies in Carbon Chemistry Applied to Benzoates
The study of benzoate compounds, including this compound, has been significantly advanced through the application of sophisticated computational methodologies. These techniques, rooted in quantum chemistry, provide deep insights into molecular structure, reactivity, and electronic properties, complementing experimental findings.
Density Functional Theory (DFT) stands out as a primary tool in the computational analysis of benzoate derivatives. researchgate.netnih.govufv.br DFT methods are employed to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties, offering a balance between accuracy and computational cost. nih.gov For instance, computational studies on benzoate complexes with transition metals have utilized DFT at the B3LYP/LANL2DZ level of theory to evaluate structural, bonding, and energetic characteristics of isomers. researchgate.net Such calculations reveal that for all cis/trans isomers of these complexes, the M–O(benzoate) and M–O(terephthalate) bonds are shorter for the M(III) oxidation state compared to the M(II) state. researchgate.net
Furthermore, quantum chemical calculations are instrumental in elucidating reaction mechanisms. The aminolysis of methyl benzoate, for example, has been studied using density functional and ab initio methods to explore possible mechanistic pathways. researchgate.net These theoretical results indicate that concerted and neutral stepwise mechanisms have similar activation energies, and general base catalysis significantly lowers the energy barrier, favoring a stepwise mechanism. researchgate.net
Advanced computational techniques also allow for the prediction of various physicochemical properties. For this compound, predicted data using computational models is available.
Predicted Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H15NO2 | PubChem |
| Molecular Weight | 241.28 g/mol | PubChem |
| XLogP3 | 3.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 4 | PubChem |
| Exact Mass | 241.110278721 Da | PubChem |
| Monoisotopic Mass | 241.110278721 Da | PubChem |
| Topological Polar Surface Area | 38.3 Ų | PubChem |
| Heavy Atom Count | 18 | PubChem |
This table contains data computed by PubChem. nih.gov
Another area where computational methods are pivotal is in the analysis of molecular orbitals and electronic structure. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in understanding chemical reactivity. For various benzoate derivatives, DFT calculations have been used to determine the HOMO-LUMO energy gap, which provides insights into the molecule's stability and reactivity. researchgate.net For example, in a study of a complex methylbenzoate derivative, DFT (B3LYP, B3PW91 methods) was used to calculate HOMO-LUMO energy, dipole moments, and Mulliken charges. researchgate.net
Collision Cross Section (CCS) is another property that can be predicted using computational methods. These values are particularly relevant in ion mobility-mass spectrometry. For this compound, predicted CCS values have been calculated for various adducts.
Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 242.11756 | 154.2 |
| [M+Na]+ | 264.09950 | 160.5 |
| [M-H]- | 240.10300 | 160.8 |
| [M+NH4]+ | 259.14410 | 171.1 |
| [M+K]+ | 280.07344 | 157.3 |
| [M+H-H2O]+ | 224.10754 | 146.4 |
| [M+HCOO]- | 286.10848 | 179.0 |
| [M+CH3COO]- | 300.12413 | 194.5 |
| [M+Na-2H]- | 262.08495 | 160.2 |
| [M]+ | 241.10973 | 154.8 |
| [M]- | 241.11083 | 154.8 |
This data was calculated using CCSbase. uni.lu
While specific, in-depth computational studies exclusively on this compound are not abundant in publicly available literature, the methodologies applied to closely related benzoate structures provide a clear framework for how this compound can be analyzed. For instance, the crystal structure and quantum chemical computations have been performed on methyl 2-(benzylamino)-5-(benzyloxy)benzoate, a structurally similar molecule. researchgate.net These studies often involve a combination of experimental techniques like X-ray diffraction with theoretical calculations to provide a comprehensive understanding of the molecular structure and properties.
Research Applications and Synthetic Utility of Methyl 2 Benzylamino Benzoate in Organic Chemistry
Role as a Key Synthetic Intermediate and Building Block in Organic Synthesis
The bifunctional nature of methyl 2-(benzylamino)benzoate makes it a valuable starting material and intermediate in multi-step organic synthesis. The secondary amine can act as a nucleophile, while the ester group can undergo hydrolysis, amidation, or reduction. smolecule.com
This compound serves as an important intermediate in the creation of more complex molecules with potential applications in pharmaceuticals and agrochemicals. smolecule.com It is a building block for compounds investigated for anticancer, anti-inflammatory, and antimicrobial properties. smolecule.com For instance, it is utilized in the synthesis of precursors for camptothecin (B557342) derivatives, which are known for their anticancer activity. smolecule.com The compound's structure is also foundational for developing new therapeutic agents that target cancer and inflammatory diseases. smolecule.com
One of the primary methods for its synthesis is the reductive amination of methyl anthranilate with benzaldehyde. smolecule.com This process involves the nucleophilic attack of the amino group on the carbonyl carbon of benzaldehyde, forming an imine that is subsequently reduced to yield the final product. smolecule.com
While direct synthesis of oxazolidinones from this compound is not extensively documented in the reviewed literature, the core anthranilate structure is fundamental to various heterocyclic syntheses. Oxazolidinones, a class of synthetic antibacterial agents, are often synthesized from aniline (B41778) derivatives. orientjchem.orgnih.gov For example, a common route involves the reaction of a substituted aniline with epichlorohydrin, followed by cyclization with a carbonylating agent like carbonyldiimidazole to form the oxazolidinone ring. orientjchem.org
The synthesis of coumarin (B35378) derivatives, another important class of heterocyclic compounds with diverse biological activities, often involves condensation reactions. chemmethod.comnih.gov For example, a related compound, methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate, is prepared through the condensation of 4-hydroxycoumarin (B602359) and methyl 2-aminobenzoate, highlighting the utility of the methyl aminobenzoate scaffold in accessing these complex heterocyclic systems. nih.gov
| Heterocyclic System | General Precursors | Key Reaction Type | Reference |
|---|---|---|---|
| Oxazolidinones | Substituted Anilines, Epichlorohydrin | Cyclization | orientjchem.org |
| Coumarins | Substituted Salicylaldehydes, Active Methylene (B1212753) Compounds | Condensation (e.g., Knoevenagel, Pechmann) | chemmethod.com |
| Coumarin-Amino Acid Hybrids | Coumarin-3-carboxylic acid, Amino acid methyl esters | Amide Coupling (DCC/HOBt) | nih.gov |
The functional groups of this compound—the secondary amine and the methyl ester—are amenable to various modifications, making the compound a suitable scaffold for the synthesis of chemical libraries for Structure-Activity Relationship (SAR) studies. smolecule.com SAR analysis is a crucial process in drug discovery that systematically alters a molecule's structure to determine which features are essential for its biological activity. oncodesign-services.com
By modifying the benzyl (B1604629) or benzoate (B1203000) portions of the molecule, researchers can generate a series of analogs. For example, the benzyl group can be substituted, or the ester can be converted to an amide or a different ester. These derivatives can then be screened for biological activity to build a SAR profile. nih.gov Such studies help in optimizing lead compounds to enhance potency and selectivity while minimizing toxicity. oncodesign-services.comnih.gov For example, SAR studies on coumarin derivatives have shown that specific substitutions are essential for their antifungal activity. mdpi.com
Catalytic Applications and Reaction Optimization
The study of catalysis is essential for developing efficient and sustainable chemical processes. Benzoate esters, including this compound and the simpler methyl benzoate, are often used in research to explore and optimize catalytic reactions.
The synthesis of methyl benzoate via the esterification of benzoic acid with methanol (B129727) is a classic model reaction for studying catalytic processes, particularly those involving acid catalysts. blogspot.comscielo.br This reaction, known as Fischer esterification, is reversible and often requires a strong acid catalyst, like sulfuric acid, to proceed at a reasonable rate. blogspot.comtcu.edu
Researchers have investigated various heterogeneous solid acid catalysts to replace traditional homogeneous catalysts, aiming to simplify product purification and catalyst recycling. scielo.brmdpi.com For instance, zirconium-based solid acids have been shown to be effective for the synthesis of a series of methyl benzoate compounds. mdpi.comresearchgate.net Studies have evaluated how factors like temperature, alcohol-to-acid molar ratio, and catalyst amount affect the conversion of benzoic acid to methyl benzoate. scielo.br
| Catalyst Type | Example | Key Advantages | Reference |
|---|---|---|---|
| Homogeneous Acid | Concentrated H₂SO₄ | High reaction rate | scielo.brtcu.edu |
| Heterogeneous Solid Acid | Zirconium/Titanium Oxides | Recoverable, reusable, reduced waste | mdpi.comresearchgate.net |
| Layered Metal Benzoates | Barium, Calcium, Strontium Benzoates | Reusable, good conversion rates | scielo.br |
The structural motifs present in this compound are relevant to palladium-catalyzed reactions, which are powerful tools in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds. For example, palladium complexes are known to catalyze the alkoxycarbonylation of aryl halides to produce methyl benzoate derivatives. researchgate.net
Furthermore, palladium catalysis is instrumental in enantioselective synthesis, which is the creation of specific chiral molecules. rsc.orgrsc.org While specific applications of this compound in enantioselective catalysis were not detailed in the available literature, related structures are common. For instance, palladium-catalyzed enantioselective benzylation of azaarylmethyl amine pronucleophiles is a known method for producing enantioenriched amine derivatives, which are valuable building blocks in medicinal chemistry. rsc.orgrsc.org The N-aryl amine structure within this compound suggests its potential as a substrate in similar palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination. mdpi.com
Materials Science and Other Non-Pharmaceutical Applications
While the primary research focus for derivatives of this compound often lies in medicinal chemistry, the structural motifs inherent in this and related benzoate compounds lend themselves to applications in materials science. The utility of similar compounds in formulations for UV-curable systems and as dye carriers or plasticizers highlights the versatility of the benzoate scaffold.
Applications in UV-Curable Systems (Related Compounds)
In the field of ultraviolet (UV) curing, a process that uses UV light to initiate a photochemical reaction that generates a crosslinked network of polymers, certain benzoate derivatives are key components. Although direct applications of this compound are not widely documented in this specific area, related compounds such as 2-(Dimethylamino)ethyl benzoate and Ethyl-4-(dimethylamino)benzoate serve as important amine synergists or co-initiators.
These compounds work in conjunction with Type II photoinitiators. Upon exposure to UV radiation, they facilitate the efficient generation of free radicals, which are essential for initiating the polymerization of liquid resins into solid materials. A significant role of these amine synergists is to mitigate oxygen inhibition, a common issue in UV curing where atmospheric oxygen quenches the excited state of the photoinitiator, leading to incomplete curing. By scavenging oxygen radicals, these benzoate derivatives ensure a more thorough and consistent cure. This functionality is critical in a variety of high-performance applications, including printing inks, adhesives, and protective wood varnishes.
Table 1: Applications of Related Benzoate Compounds in UV-Curable Systems
| Compound Name | Role | Application Examples |
| 2-(Dimethylamino)ethyl benzoate | Amine Synergist | Printing Inks, Wood Varnishes, Adhesives |
| Ethyl-4-(dimethylamino)benzoate | Co-initiator | UV-Curable Inks for Food Packaging |
Role as Dye Carriers and Plasticizers (Related Compounds)
The chemical structure of benzoate esters also makes them suitable for use as dye carriers and plasticizers in the polymer and textile industries. Dye carriers are agents that facilitate the transport of dyes into the amorphous regions of synthetic fibers, allowing for dyeing at lower temperatures and achieving deeper shades.
Simple esters like methyl benzoate, along with various glycol benzoates (e.g., diethylene glycol dibenzoate and dipropylene glycol dibenzoate), have been identified as effective dye carriers. They are particularly useful for dyeing hydrophobic fibers such as meta-aramids. These benzoate compounds enhance the performance of dyes, surprisingly enabling effective dyeing at or near a neutral pH.
In a related application, certain benzoate blends, such as those containing 1,2-propanediol dibenzoate, are used as plasticizers. Plasticizers are additives that increase the flexibility and durability of materials, most notably polyvinyl chloride (PVC). The function of these related benzoate compounds underscores the potential for molecules like this compound to be explored for similar material science applications, should the need for its specific chemical properties arise.
Advanced Chemical Research Methodologies Leveraging this compound
This compound is a valuable molecule in advanced chemical research, primarily serving as a versatile intermediate for the synthesis of more complex organic structures and as a model compound for mechanistic studies. Its utility stems from the presence of multiple reactive sites: the secondary amine, the methyl ester, and the aromatic rings.
The compound can be synthesized through several established routes, including the esterification of 2-(benzylamino)benzoic acid or the N-alkylation of a methyl aminobenzoate precursor. Once formed, it can participate in a range of chemical transformations that are fundamental to organic synthesis.
Table 2: Synthetic Utility of this compound
| Reaction Type | Reagents/Conditions | Potential Products/Applications |
| Ester Hydrolysis | Acidic or basic conditions | 2-(Benzylamino)benzoic acid (a precursor for other derivatives) |
| Nucleophilic Substitution | Electrophiles | N-substituted derivatives with potential biological activity |
| Condensation Reactions | Aldehydes or ketones | Imines or enamines, serving as intermediates for heterocyclic synthesis |
| Cyclization Reactions | Various coupling agents | Fused heterocyclic systems (e.g., quinazolinones, acridones) |
Research has shown that this compound and its derivatives are important intermediates in the synthesis of compounds with potential anticancer, anti-inflammatory, and antimicrobial properties. For instance, the core structure is related to precursors used in the synthesis of complex heterocyclic systems. A notable example from related research is the preparation of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate through the condensation of 4-hydroxycoumarin and methyl 2-aminobenzoate. nih.gov This demonstrates how the aminobenzoate moiety is a key building block for constructing elaborate, biologically relevant scaffolds.
Furthermore, the N-benzylaniline framework, which forms the core of this compound, is a recurring motif in compounds developed for various research applications. medchemexpress.comresearchgate.net The compound itself can serve as a model for investigating reaction mechanisms involving benzylamines and esters, providing insights into reactivity and reaction kinetics that can be applied to more complex systems. smolecule.com Its role as a synthetic intermediate allows chemists to leverage its structure to build molecular complexity, making it a valuable tool in the synthesis of novel organic molecules for further scientific investigation. smolecule.com
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Pathways
The future synthesis of Methyl 2-(benzylamino)benzoate is expected to pivot towards greener and more efficient methodologies, moving away from conventional techniques that may involve harsh conditions or generate significant waste. Current industrial synthesis of similar compounds, such as methyl benzoates, often relies on catalysts like sulfuric and phosphoric acid, which are difficult to recover and can lead to environmental pollution from wastewater. mdpi.com
A promising research avenue is the adoption of solid acid catalysts. For instance, studies on the synthesis of various methyl benzoate (B1203000) compounds have demonstrated the high activity of titanium-zirconium (Zr/Ti) solid acids. mdpi.com These catalysts are advantageous due to their insolubility in organic solvents, allowing for easy recovery and reuse, thus aligning with the principles of green chemistry. mdpi.com Future research could focus on optimizing a Zr/Ti-catalyzed or similar solid acid-based esterification process for this compound, potentially leading to a cleaner, more sustainable industrial production method.
Another approach involves leveraging alternative reaction pathways. For example, the synthesis of Methyl-2-benzoylbenzoate can be achieved through the reaction of the corresponding 2-substituted benzoic acid with thionyl chloride in methanol (B129727). sigmaaldrich.comchemicalbook.com Investigating analogous routes for this compound could unveil more efficient synthetic strategies. Furthermore, methodologies like the catalytic reduction of nitro and cyano groups, as described in patents for related amino benzoates, could be adapted to create novel and clean production pathways suitable for large-scale synthesis. google.com
| Catalyst Type | Advantages for Future Synthesis | Potential Reaction |
| Zr/Ti Solid Acid | Recoverable, Reusable, Reduced Waste | Catalytic Esterification |
| Thionyl Chloride | Alternative to traditional acid catalysis | Reaction with 2-(benzylamino)benzoic acid |
| Catalytic Hydrogenation | Clean reaction with high purity potential | Reduction of precursor compounds |
Advanced Integration of Spectroscopic and Computational Methodologies
While basic characterization of this compound exists, future studies will likely involve a deeper, more integrated analysis combining experimental spectroscopy with computational modeling. This synergy provides a more complete picture of the molecule's structural and electronic properties.
Spectroscopic data from closely related compounds, such as Methyl 2-(methylamino)benzoate, are well-documented and include Infrared (IR), ¹H NMR, and mass spectra. chemicalbook.com For this compound, future work should aim to build a comprehensive spectroscopic library. Advanced NMR techniques could be employed to elucidate subtle structural features and intermolecular interactions in various solvent environments.
Computational chemistry, particularly Density Functional Theory (DFT), offers predictive power for molecular geometry, vibrational frequencies (IR), and NMR chemical shifts. uni.lu PubChem, for instance, provides computed properties for this compound, including predicted collision cross-section values for different adducts, which is valuable for mass spectrometry analysis. uni.lu Future research should involve performing DFT calculations on this compound and correlating the theoretical data with high-resolution experimental spectra. This integrated approach, as demonstrated for similar molecules, validates theoretical models and provides unambiguous assignment of spectroscopic signals. nih.gov
Development of New Chemical Transformations and Cascade Reactions
Exploration of the reactivity of this compound is a key area for future research, opening doors to the synthesis of novel derivatives and complex molecular architectures. The existing functional groups—the secondary amine, the ester, and the aromatic rings—offer multiple sites for chemical modification.
Future studies could investigate transformations analogous to those performed on similar benzoate structures. For example, the nitration of methyl benzoate via electrophilic aromatic substitution is a classic transformation that could be applied to introduce nitro groups onto the aromatic rings of this compound, creating precursors for dyes or other functional materials. youtube.comyoutube.com Another potential reaction is asymmetric transfer hydrogenation, which has been demonstrated for Methyl-2-benzoylbenzoate in the presence of a Ruthenium catalyst, suggesting that the ester group could be a handle for stereoselective modifications. sigmaaldrich.com
The development of cascade reactions, where multiple chemical bonds are formed in a single operation, represents a sophisticated synthetic goal. Researchers could design processes where the amine or ester group of this compound acts as an initial reaction site, triggering a sequence of intramolecular transformations to rapidly build complex heterocyclic systems. Such research would be at the forefront of synthetic efficiency and molecular design.
Expansion of Non-Pharmaceutical Applications in Niche Chemical Fields
While many anthranilate derivatives have biological applications, a significant area for future research lies in exploring the non-pharmaceutical potential of this compound in niche chemical fields like materials science and fragrances.
The structural similarity to other commercially used chemicals provides a logical starting point. For instance, Methyl-2-benzoylbenzoate serves as a photoinitiator in UV-curable systems. scbt.com This suggests that this compound could be investigated for similar properties, potentially finding use in the formulation of advanced polymers, coatings, and inks. Its aromatic structure and substitution pattern may impart desirable photophysical properties.
In the fragrance and cosmetics industry, related compounds like Methyl N-methylanthranilate are valued for their characteristic odors and are used in perfumes and flavorings. chemicalbook.com Future research could involve sensory evaluation of this compound to determine if it possesses any unique aromatic properties that would make it a candidate for new fragrances or as a modifier in existing formulations.
| Potential Application Field | Rationale based on Related Compounds | Research Direction |
| Materials Science | Methyl-2-benzoylbenzoate is a photoinitiator. scbt.com | Investigation of photophysical properties for UV-curing applications. |
| Fragrance Industry | Methyl N-methylanthranilate is a fragrance component. chemicalbook.com | Sensory analysis to identify unique aromatic characteristics. |
| Specialty Solvents | Methyl benzoate is used as a solvent. | Evaluation of solvency power for specific resins and polymers. |
Green Chemistry Aspects in this compound Synthesis and Application
Incorporating the principles of green chemistry is a critical direction for all future chemical research. For this compound, this involves a holistic assessment of its lifecycle, from synthesis to final application and degradation.
As mentioned, developing synthetic pathways that use recoverable solid acid catalysts instead of corrosive mineral acids is a primary goal. mdpi.com Future research should also focus on using renewable feedstocks and environmentally benign solvents. The aim is to develop a process that is not only efficient but also minimizes its environmental footprint, a key consideration for modern industrial chemistry. google.com
Beyond synthesis, the application phase also offers opportunities for green innovation. If used in materials like polymers, research could focus on creating biodegradable or recyclable products. Understanding the environmental fate and toxicity of this compound is another crucial aspect. The compound is noted to be very toxic to aquatic life, which underscores the importance of developing applications and handling procedures that prevent its release into the environment. nih.gov Future studies in ecotoxicology will be essential to ensure its safe and sustainable use.
Interdisciplinary Research Collaborations and Translational Studies
Maximizing the potential of this compound will require transcending traditional disciplinary boundaries. Future progress will be driven by collaborations between chemists, engineers, materials scientists, and environmental scientists.
Interdisciplinary Collaborations:
Chemists and Chemical Engineers: To translate novel, green synthetic routes from the laboratory bench to a pilot or industrial scale. This involves optimizing reaction conditions, reactor design, and purification processes for large-scale, cost-effective production.
Organic Chemists and Materials Scientists: To design and test this compound and its derivatives as potential photoinitiators, polymer additives, or components of other advanced materials.
Analytical Chemists and Environmental Scientists: To develop sensitive methods for detecting the compound in the environment and to study its degradation pathways and long-term ecological impact.
Translational Studies: Translational research will focus on bridging the gap between fundamental discoveries and practical applications. A key example would be the progression of a newly discovered sustainable synthesis method from a small-scale academic lab to a viable industrial process. This involves not only scaling up the reaction but also conducting techno-economic analyses and lifecycle assessments to prove its commercial and environmental viability compared to existing methods. Such studies are crucial for ensuring that promising research outcomes can be implemented to deliver real-world benefits.
Q & A
Q. What is a reliable synthetic route for Methyl 2-(benzylamino)benzoate, and what are the critical reaction parameters?
this compound (27b) can be synthesized via nucleophilic substitution. A validated method involves reacting Methyl 2-aminobenzoate (26) with benzyl bromide in anhydrous DMF, using cesium carbonate (Cs₂CO₃) as a base at 85°C for 5 days. The crude product is purified via liquid-liquid extraction (ethyl acetate and brine), yielding 31% . Key parameters include:
- Base selection : Cs₂CO₃ promotes deprotonation of the amine.
- Solvent : Polar aprotic solvents like DMF enhance nucleophilicity.
- Reaction time : Extended durations (e.g., 5 days) compensate for steric hindrance from the benzyl group.
Q. How can the structure of this compound be confirmed experimentally?
Structural characterization typically employs:
- X-ray crystallography : Resolves the crystal lattice, confirming the benzylamino and ester substituents (e.g., C22H21NO3 structure in ) .
- NMR spectroscopy : ¹H NMR identifies aromatic protons (6.8–7.4 ppm) and methyl ester signals (~3.9 ppm).
- Mass spectrometry : Molecular ion peaks (m/z 255.3 for [M+H]⁺) validate the molecular formula.
Q. What safety precautions are essential when handling this compound in the lab?
While specific data for this compound is limited, analogous benzoate esters require:
- Engineering controls : Fume hoods to minimize inhalation .
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Waste disposal : Segregate contaminated clothing and solvents for hazardous waste processing .
Advanced Research Questions
Q. How can the low yield (31%) in the synthesis of this compound be optimized?
Comparative analysis of similar compounds (e.g., 27a, 87% yield) suggests:
- Reaction time reduction : Shorter durations (e.g., 18–24 hours) with microwave-assisted synthesis may improve efficiency .
- Alternative bases : Potassium carbonate (K₂CO₃) or tertiary amines (e.g., DIPEA) could enhance reactivity .
- Solvent screening : Testing DMSO or acetonitrile may reduce side reactions.
- Catalysts : Phase-transfer catalysts (e.g., TBAB) might accelerate benzylation .
Q. What experimental strategies can evaluate the biological activity of this compound, particularly against neurotropic viruses?
Q. How do substituents on the benzyl group influence the physicochemical properties of this compound?
- Lipophilicity : Electron-withdrawing groups (e.g., 4-Cl in 27a) increase logP, enhancing membrane permeability .
- Crystallinity : Bulky substituents (e.g., tert-butyl in ) may alter melting points and solubility .
- Stability : Electron-donating groups (e.g., methoxy) could reduce ester hydrolysis rates .
Q. What analytical techniques resolve contradictions in reported spectral data for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
